molecular formula C14H19NO3 B2916910 [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate CAS No. 1260908-80-2

[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2916910
CAS No.: 1260908-80-2
M. Wt: 249.31
InChI Key: OYWSNOYNXMRZMA-UHFFFAOYSA-N
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Description

[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, functionalized with a carbamoyl group linked to a butan-2-yl substituent. The compound combines a para-methyl-substituted aromatic ring with an amide-containing side chain, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

[2-(butan-2-ylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-11(3)15-13(16)9-18-14(17)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWSNOYNXMRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with butan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring in the methylbenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid or bromine can be employed for substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

The compound belongs to a broader class of para-substituted methyl benzoates. Key analogues include:

  • Methyl 4-methoxybenzoate
  • Methyl 4-chlorobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl benzoate (unsubstituted parent compound)
Table 1: Antioxidant Activity of Methyl 4-Substituted Benzoates
Compound Antioxidant Activity (2 mg/mL) Relative Activity Ranking
Methyl 4-methoxybenzoate Highest 1
Methyl 4-chlorobenzoate High 2
Methyl 4-nitrobenzoate Moderate 3
Methyl benzoate Low 4
Methyl 4-methylbenzoate Lowest 5

Source : Data adapted from antioxidant assays comparing para-substituted benzoates .

Key Findings on Antioxidant Activity

  • Substituent Effects: The para-substituent significantly impacts antioxidant capacity. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance activity compared to electron-donating groups (e.g., -CH₃, -OCH₃). Methyl 4-methylbenzoate exhibited the weakest activity, likely due to the electron-donating nature of the methyl group, which may reduce radical stabilization efficiency .
  • Concentration Dependence: At lower concentrations (0.1625–0.5 mg/mL), all compounds showed comparable activity, suggesting a threshold effect. At 2 mg/mL, substituent-driven differences became pronounced .

Comparison with Carbamoyl-Functionalized Analogues

While [(butan-2-yl)carbamoyl]methyl 4-methylbenzoate contains a carbamoyl group, other carbamoyl derivatives, such as methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate, exhibit distinct structural and electronic profiles due to heterocyclic substituents.

Discussion and Implications

The low antioxidant activity of methyl 4-methylbenzoate highlights the critical role of para-substituents in modulating bioactivity. The addition of a (butan-2-yl)carbamoyl group in this compound may introduce steric or electronic effects that alter solubility, bioavailability, or interaction with biological targets. Further studies are needed to explore these properties and compare them with other carbamoyl derivatives.

Biological Activity

[(butan-2-yl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, which combines a carbamate group with a methylbenzoate moiety, imparts distinct biological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with butan-2-yl isocyanate under controlled conditions. The reaction is facilitated by catalysts and optimized for yield and purity in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a candidate for enzyme inhibition studies.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting cellular functions.
  • Protein Interactions : It can affect protein-protein interactions, influencing signal transduction pathways.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities relevant to pharmacology and toxicology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
Antimicrobial ActivityPotential activity against bacterial strains ,
CytotoxicityExhibits cytotoxic effects in cancer cell lines ,

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Research indicated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

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